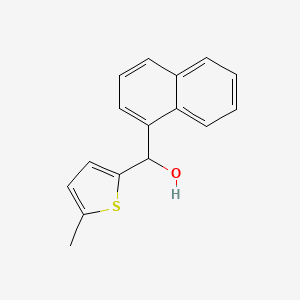

(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol

Description

(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol is a bifunctional aromatic alcohol featuring a naphthalene ring substituted with a methyl group at the 5-position and a thiophene ring at the 2-position, linked via a hydroxymethylene bridge. Its IUPAC name is 2-Thiophenemethanol, 5-methyl-α-1-naphthalenyl, with the molecular formula C₁₆H₁₄OS (average mass: 254.34 g/mol) . The compound is registered under CAS number 944685-03-4 and MDL number MFCD07775477, and its structure is characterized by a planar naphthalene system conjugated with a thiophene heterocycle, enabling π-π stacking and dipole interactions.

Synthetic routes for analogous compounds (e.g., Stille coupling, Knoevenagel condensation) suggest that this molecule could be synthesized via cross-coupling reactions between brominated naphthalene derivatives and thiophene boronic acids, followed by oxidation or reduction steps to introduce the alcohol moiety .

Properties

IUPAC Name |

(5-methylthiophen-2-yl)-naphthalen-1-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-11-9-10-15(18-11)16(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBJNNKTUZDZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 1-naphthylmagnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halides or other substituted compounds.

Scientific Research Applications

(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the thienyl and naphthyl groups can participate in π-π interactions, further affecting molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their properties are summarized below:

Key Findings

Electronic and Conjugation Effects: Thiophene-containing compounds (e.g., quinoxaline derivatives in ) exhibit redshifted absorption spectra due to extended π-conjugation, enhancing charge transfer in photovoltaic applications. This property is shared with (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol, where the naphthalene-thiophene system may similarly stabilize excited states. DFT studies on analogs show that electron-withdrawing groups (e.g., cyanoacrylic acid) lower HOMO-LUMO gaps, improving redox activity .

Biological Activity: Anticancer Potential: Thiophene derivatives like compound 29 (IC₅₀ = 9.39 µM) and pyridine-C2 analogs (IC₅₀ = 19.3–70.7 µM) demonstrate potency against cancer cell lines. The naphthalene-thiophene scaffold in the target compound may offer similar activity, though bulky substituents (e.g., 4-methoxynaphthalen-1-yl) can abolish effects . Enzyme Inhibition: Thiophene-acetic acid derivatives bind catalytic pockets via H-bonds (Arg52/His53/Ser127) , suggesting the hydroxyl group in the target compound could facilitate similar interactions.

Synthetic Accessibility :

- Stille/Suzuki couplings are widely used for thiophene-naphthalene hybrids (e.g., compounds 4–7 in ), but yields vary (16% for brominated intermediates vs. 91% for cyclopenta[b]thiophene derivatives ).

Contradictions and Limitations

- Substituent Effects : While thiophen-2-yl enhances activity in some contexts (e.g., vacuolization ), its replacement with larger groups (e.g., naphthalene) may sterically hinder target binding .

- Biological Context: CDK2 inhibitors with naphthyl-thiophene motifs (e.g., compound 4) show nanomolar activity , but similar structures in other studies (e.g., compound 12q) lose efficacy, highlighting target specificity .

Biological Activity

(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol is an organic compound featuring a unique structure that combines a naphthalene moiety with a thiophene ring, linked by a methanol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer effects. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C12H12OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The structural features contribute to its chemical reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Studies have shown that derivatives of thiophene and naphthalene can inhibit the growth of cancer cells. For instance, compounds with similar structures have demonstrated effectiveness against various cancer types, including breast, lung, and colon cancers .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are common among thiophene-containing compounds. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes.

- Mechanism of Action : Interaction studies using molecular docking techniques suggest that this compound can bind effectively to specific biological targets such as enzymes or receptors involved in disease pathways. This binding can alter the biological activity of these targets, leading to therapeutic effects.

Synthesis Methods

Several synthetic routes can be employed to produce this compound. Common methods include:

- Condensation Reactions : Utilizing aldehydes and appropriate catalysts to form the desired compound.

- Functional Group Transformations : Modifying existing compounds through reactions that introduce or alter functional groups.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylnaphthalene | Naphthalene with a methyl group | Commonly used as a solvent |

| Thiophenol | Thiophene ring with a hydroxyl group | Exhibits strong nucleophilic properties |

| 2-(Thiophen-2-yl)ethanol | Ethanol linked to thiophene | Potential use as an intermediate in synthesis |

| 5-Methylthiophene | Methyl-substituted thiophene | Used in organic synthesis |

The combination of naphthalene and thiophene rings in this compound provides distinct chemical properties that may enhance its biological activity compared to other similar compounds.

Case Studies

Recent studies have explored the biological activity of related compounds:

- Anticancer Studies : A study on newly synthesized derivatives of thiophene showed promising results against colon and breast cancer cell lines, highlighting the potential for this compound in cancer therapy .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of thiophene derivatives demonstrated significant inhibition of inflammatory markers, suggesting that this compound could exhibit similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.